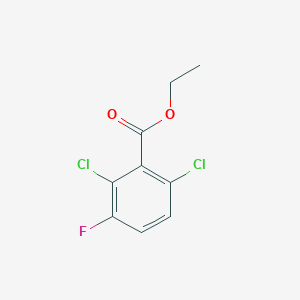

Ethyl 2,6-dichloro-3-fluorobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7Cl2FO2 |

|---|---|

Molecular Weight |

237.05 g/mol |

IUPAC Name |

ethyl 2,6-dichloro-3-fluorobenzoate |

InChI |

InChI=1S/C9H7Cl2FO2/c1-2-14-9(13)7-5(10)3-4-6(12)8(7)11/h3-4H,2H2,1H3 |

InChI Key |

MCLWVYKDHXXMQS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1Cl)F)Cl |

Origin of Product |

United States |

Contextualization Within Halogenated Aromatic Esters Research

Halogenated aromatic compounds are a class of chemicals characterized by a benzene (B151609) ring substituted with one or more halogen atoms. iloencyclopaedia.org These compounds find wide application in various industries, including agriculture, pharmaceuticals, and materials science. iloencyclopaedia.orgnih.gov The introduction of halogen atoms can significantly alter the physical, chemical, and biological properties of the parent aromatic compound. nih.govncert.nic.in

The presence of multiple halogen atoms, in this case, two chlorine atoms and one fluorine atom, on the benzene ring of Ethyl 2,6-dichloro-3-fluorobenzoate makes it a polyhalogenated aromatic compound. The specific positioning of these halogens and the ester group dictates its chemical behavior and its utility as a precursor in complex syntheses.

Significance As a Synthetic Intermediate for Advanced Organic Molecules

The primary significance of Ethyl 2,6-dichloro-3-fluorobenzoate lies in its role as a synthetic intermediate. Its structure serves as a starting point for the construction of more complex and often biologically active molecules. The chlorine and fluorine atoms can be selectively replaced or can influence the regioselectivity of subsequent reactions, providing chemists with a powerful tool for molecular design.

The synthesis of this compound can be achieved through various methods, often starting from 2,6-dichlorobenzoic acid. patsnap.com For instance, one pathway involves the nitration of 2,6-dichlorobenzoic acid, followed by esterification and then fluorination to yield the desired product. patsnap.com

Once obtained, this compound can undergo a variety of chemical reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, 2,6-dichloro-3-fluorobenzoic acid, which is itself a valuable building block. chemicalbook.com The halogen atoms can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups.

For example, related compounds like 2,6-dichloro-3-fluorobenzonitrile (B173952) have been utilized in the synthesis of pharmaceutical intermediates. researchgate.netresearchgate.net While direct research on the applications of this compound is specific, the reactivity patterns of similarly substituted aromatic compounds suggest its potential in creating novel structures for various applications. The strategic placement of the chloro and fluoro substituents provides a unique chemical handle for chemists to build molecular complexity.

Below is a table summarizing some of the key properties of this compound and its corresponding carboxylic acid.

| Property | Value |

| This compound | |

| Chemical Formula | C9H7Cl2FO2 |

| Molecular Weight | 237.06 g/mol |

| IUPAC Name | This compound |

| --- | --- |

| 2,6-dichloro-3-fluorobenzoic acid | |

| Chemical Formula | C7H3Cl2FO2 |

| Molecular Weight | 209.01 g/mol |

| IUPAC Name | 2,6-dichloro-3-fluorobenzoic acid |

Chemical Reactivity and Derivatization Studies of Ethyl 2,6 Dichloro 3 Fluorobenzoate

Reactivity of the Ester Functional Group

The ester functional group in ethyl 2,6-dichloro-3-fluorobenzoate is a key site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids and alcohols.

Hydrolysis to the Corresponding Benzoic Acid

The hydrolysis of this compound to its corresponding carboxylic acid, 2,6-dichloro-3-fluorobenzoic acid, is a fundamental transformation. This reaction can be achieved under acidic or basic conditions. For instance, the methyl analog, methyl 2,6-dichloro-4-fluorobenzoate, can be hydrolyzed to 2,6-dichloro-4-fluorobenzoic acid using either acidic or basic conditions. The resulting 2,6-dichloro-3-fluorobenzoic acid is a valuable building block in the synthesis of more complex molecules. bldpharm.com

A similar hydrolysis is seen in the conversion of ethyl 1-(2,4-difluorophenyl)-6-fluoro-7-substituted amino-8-nitro-1,4-dihydro-4-oxoquinoline-3-carboxylates to their corresponding carboxylic acids using hydrochloric acid. msu.edu

Table 1: Hydrolysis of Halogenated Benzoate (B1203000) Esters

| Starting Material | Reagents and Conditions | Product | Reference |

| Methyl 2,6-dichloro-4-fluorobenzoate | Acidic or basic conditions | 2,6-dichloro-4-fluorobenzoic acid | |

| Ethyl 1-(2,4-difluorophenyl)-6-fluoro-7-(3-acetamidopyrrolidin-1-yl)-8-nitro-1,4-dihydro-4-oxoquinoline-3-carboxylate | 6 N Hydrochloric acid | 1-(2,4-Difluorophenyl)-6-fluoro-7-(3-acetamidopyrrolidin-1-yl)-8-nitro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | msu.edu |

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. While specific examples for this compound are not prevalent in the searched literature, the general principles of transesterification apply. For example, tin-titanium complexes have been shown to be effective catalysts for the transesterification of various esters. google.com This method could potentially be applied to this compound to generate a library of different ester derivatives.

Reduction to Alcohol Derivatives (Bouveault-Blanc Reduction and other methods)

The ester group of this compound can be reduced to a primary alcohol, (2,6-dichloro-3-fluorophenyl)methanol.

One classic method for this transformation is the Bouveault-Blanc reduction , which employs metallic sodium in an alcohol solvent, typically ethanol (B145695). alfa-chemistry.comtistory.comwikipedia.org This reaction proceeds through a single electron transfer mechanism. organic-chemistry.org Although it has been somewhat superseded by metal hydride reagents like lithium aluminum hydride (LiAlH₄), the Bouveault-Blanc reduction remains a cost-effective option for industrial-scale reductions. alfa-chemistry.comorganic-chemistry.org It is particularly useful for reducing esters to primary alcohols. doubtnut.com

Modern reducing agents also provide efficient means to achieve this reduction. For example, sodium borohydride (B1222165) is used to reduce 2,6-dichloro-3-fluoroacetophenone to the corresponding alcohol, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. google.com Similarly, lithium aluminum hydride is a powerful reducing agent capable of converting esters to alcohols.

Table 2: Reduction of Esters and Ketones to Alcohols

| Starting Material | Reagent(s) | Product | Method | Reference |

| Ester (general) | Sodium, Ethanol | Primary Alcohol | Bouveault-Blanc Reduction | alfa-chemistry.comtistory.comwikipedia.org |

| 2,6-dichloro-3-fluoroacetophenone | Sodium borohydride | (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol | Hydride Reduction | google.com |

| Methyl 2,6-dichloro-4-fluorobenzoate | Lithium aluminum hydride | (2,6-dichloro-4-fluorophenyl)methanol | Hydride Reduction |

Reactions Involving Aromatic Halogen Substituents

The chlorine and fluorine atoms on the aromatic ring of this compound are susceptible to substitution, particularly through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aryl halides with electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org The electron-withdrawing nature of the ester group and the additional halogens on the ring of this compound make it a candidate for such reactions. The reaction proceeds through a two-step mechanism involving the addition of a nucleophile to form a resonance-stabilized carbanion intermediate, followed by the elimination of the halide. libretexts.org

The position of the substituents is crucial. Electron-withdrawing groups at the ortho and para positions to the leaving group enhance the reaction rate by stabilizing the negative charge of the intermediate. libretexts.orglibretexts.org In polyhalogenated aromatic compounds, fluorine is often more readily displaced than chlorine in nucleophilic aromatic substitution reactions. lookchem.com The steric hindrance from the two chlorine atoms at the 2 and 6 positions may also influence the regioselectivity of the substitution.

Metal-catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann) for Aryl-Aryl and Aryl-Heteroatom Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction, which couples an aryl halide with a boronic acid in the presence of a palladium catalyst and a base, is a widely used method for forming aryl-aryl bonds. researchgate.net This reaction has been successfully applied to various halogenated purines, demonstrating its utility in complex molecule synthesis. researchgate.net Given the presence of chloro and fluoro substituents, this compound could potentially undergo Suzuki-Miyaura coupling to introduce new aryl or alkenyl groups onto the aromatic ring.

The Ullmann reaction (or Ullmann condensation) is another important cross-coupling reaction, traditionally involving the copper-catalyzed coupling of two aryl halides to form a biaryl compound. organic-chemistry.orgambeed.com Ullmann-type reactions also encompass copper-catalyzed nucleophilic aromatic substitutions to form aryl-ether, aryl-amine, and aryl-thioether bonds. organic-chemistry.orgmdpi.com These reactions often require high temperatures, but newer catalyst systems can facilitate the reaction under milder conditions. organic-chemistry.orgmdpi.com The Ullmann coupling can be influenced by the nature of the halogen, with the reactivity order generally being I > Br > Cl. acs.org

Table 3: Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Catalyst | Reactants | Product | Bond Formed | Reference |

| Suzuki-Miyaura Coupling | Palladium | Aryl Halide, Boronic Acid | Biaryl | Aryl-Aryl | researchgate.net |

| Ullmann Reaction | Copper | Two Aryl Halides | Biaryl | Aryl-Aryl | organic-chemistry.orgambeed.com |

| Ullmann-type Condensation | Copper | Aryl Halide, Nucleophile (e.g., Phenol, Amine) | Aryl-Ether, Aryl-Amine | Aryl-Heteroatom | organic-chemistry.orgmdpi.com |

Directed ortho-Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring. wikipedia.org In this compound, the ethyl ester group can function as a DMG, interacting with a strong lithium base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi). wikipedia.org The heteroatom of the DMG, in this case, the oxygen of the ester, coordinates to the lithium cation, facilitating the deprotonation of a nearby ortho-position. wikipedia.orguwindsor.ca

However, the substitution pattern of this compound presents a unique case. Both positions ortho to the ester group (C2 and C6) are blocked by chlorine atoms. Research on similarly structured compounds, such as 2,6-dichlorobenzoic acid, has shown that lithiation with BuLi-TMEDA (tetramethylethylenediamine) occurs at the C3 position, which is the only available position on the ring not flanked by the ester itself. researchgate.netscispace.com The fluorine atom at C3 is known to be a potent directing group for metalation itself, often promoting lithiation at an adjacent position. researchgate.net In this molecule, the directing effects of the carboxylate (ester) group and the fluorine atom are complex. Studies on 2-chlorobenzoic acid show that metalation occurs exclusively adjacent to the carboxylic acid group, not the chloro group. researchgate.net Conversely, in 2-fluorobenzoic acid, fluorine displacement can occur. scispace.com

For this compound, the most probable site for metalation would be the C4 or C5 position, guided by the combined influences of the substituents. The fluorine at C3 would strongly direct lithiation to the C4 position. The chlorine at C2 would direct to C3 (blocked) or C1/C5. The chlorine at C6 would direct to C5 or C1. The ester group directs meta, to C3 (blocked) and C5. Therefore, the C5 position emerges as a potential site for metalation due to converging directing effects. The resulting aryllithium intermediate can then be quenched with various electrophiles (E+) to introduce new functional groups with high regioselectivity. wikipedia.org

Table 1: Directing Effects of Substituents for ortho-Metalation

| Substituent | Position | Directing Influence | Probable Metalation Site |

|---|---|---|---|

| -COOEt | C1 | ortho to ester (blocked) | C5 (meta-directing) |

| -Cl | C2 | ortho to Cl | C3 (blocked), C1, C5 |

| -F | C3 | ortho to F | C2 (blocked), C4 |

Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution Limitations and Potential Pathways

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. libretexts.org However, the reactivity of this compound towards EAS is severely limited. The benzene (B151609) ring is substituted with four strong electron-withdrawing groups (EWG): two chlorine atoms, one fluorine atom, and an ethyl ester group. These groups deactivate the ring by inductively pulling electron density away, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.org This deactivation significantly increases the activation energy for the reaction, requiring harsh conditions that may lead to degradation rather than substitution. libretexts.org

The directing effects of the substituents further complicate potential EAS pathways:

Halogens (-F, -Cl): While deactivating, halogens are typically ortho, para-directors. The C3-fluorine would direct an incoming electrophile to the C2 (blocked), C4, and C6 (blocked) positions. The C2-chlorine would direct to C3 (blocked) and C5. The C6-chlorine would direct to C5.

Ethyl Ester (-COOEt): This group is a strong deactivator and a meta-director, directing an incoming electrophile to the C3 (blocked) and C5 positions. dalalinstitute.com

Considering these influences, the C5 position is the most likely site for substitution, as it is meta to the ester and para to the C2-chlorine and ortho to the C6-chlorine. Nonetheless, the profound deactivation of the ring makes traditional EAS reactions, such as Friedel-Crafts alkylation or acylation, practically unfeasible. Alternative pathways to functionalize the ring, such as the directed ortho-metalation described previously, are synthetically more viable.

Oxidation Pathways of the Aromatic Nucleus

The aromatic nucleus of this compound is highly resistant to oxidation due to its electron-deficient nature caused by the multiple halogen substituents. Oxidation of polychlorinated aromatic compounds typically requires potent oxidizing agents and harsh conditions. taylorfrancis.com Studies on the oxidation of polychlorinated biphenyls (PCBs) show that they can be degraded by hydroxyl radicals (OH•) to form chlorinated benzoic acids. dss.go.thnih.gov Similarly, the oxidation of benzoic acid itself can proceed through hydroxylation of the aromatic ring and decarboxylation. researchgate.net

Potential, though challenging, oxidation pathways for this compound could involve:

Hydroxylation: Introduction of a hydroxyl group onto the aromatic ring, likely at the less sterically hindered and electronically favored C5 position.

Side-Chain Oxidation: Oxidation of the ethyl group of the ester to an acetic acid moiety or complete cleavage.

Ring Cleavage: Under very strong oxidative conditions (e.g., ozone, advanced oxidation processes), the aromatic ring could be cleaved, leading to smaller, highly oxidized fragments. nih.gov

The high stability of the polychlorinated ring suggests that significant energy input would be required, and such reactions may lack selectivity, yielding a complex mixture of products.

Mechanistic Investigations of Key Transformations

Understanding Electronic and Steric Influences on Reactivity

The reactivity of this compound is dictated by a delicate balance of electronic and steric effects.

Electronic Effects:

All substituents (-COOEt, -Cl, -F) are electron-withdrawing via the inductive effect. This depletes the electron density of the aromatic π-system, deactivating it towards electrophilic attack. libretexts.org

The fluorine and chlorine atoms can donate electron density via resonance, which is why they are ortho, para-directors in EAS, but this effect is weaker than their inductive withdrawal. dalalinstitute.com

The cumulative electron-withdrawing effect makes the aromatic protons more acidic, facilitating reactions like directed metalation.

Steric Effects:

The two chlorine atoms at the C2 and C6 positions exert a significant steric hindrance, a phenomenon known as the ortho effect. wikipedia.org

This steric crowding forces the ethyl ester group to twist out of the plane of the benzene ring. wikipedia.org This disruption of coplanarity inhibits resonance between the ester's carbonyl group and the aromatic ring.

Steric hindrance also shields the ortho positions (C2, C6) and, to some extent, the C3 position from attack by bulky reagents. youtube.com This can influence the regioselectivity of reactions, often favoring attack at the less hindered C4 or C5 positions.

Table 2: Summary of Electronic and Steric Effects of Substituents

| Substituent | Electronic Effect | Steric Effect |

|---|---|---|

| -COOEt | Electron-withdrawing (Inductive & Resonance) | Moderate |

| -Cl | Electron-withdrawing (Inductive) > Donating (Resonance) | Significant (at ortho pos.) |

Role of Halogen Bonding in Molecular Interactions

Halogen bonding is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base). mdpi.com This occurs due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, opposite the covalent bond. mdpi.com

In this compound, both the chlorine and fluorine atoms have the potential to act as halogen bond donors.

Chlorine as a Donor: The chlorine atoms at C2 and C6 can form halogen bonds with electron-donating atoms like oxygen or nitrogen from neighboring molecules or solvents.

Aromatic Ring as an Acceptor: Aromatic π-systems can also act as halogen bond acceptors. rsc.orgchemistryviews.org However, the electron-deficient nature of the benzene ring in this molecule likely makes it a poor π-electron donor for halogen bonding. researchgate.net

These halogen bonding interactions can play a crucial role in the solid-state structure of the compound, influencing crystal packing and morphology. In solution, they can affect solubility and the molecule's interaction with other reagents or catalysts, potentially influencing reaction pathways and rates. rsc.org

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| n-butyllithium |

| sec-butyllithium |

| tetramethylethylenediamine |

| 2,6-dichlorobenzoic acid |

| 2-chlorobenzoic acid |

| 2-fluorobenzoic acid |

| polychlorinated biphenyls |

Spectroscopic Characterization and Analytical Methodologies in Research

Infrared (IR) Spectroscopy for Functional Group Identification

Specific absorption frequencies (in cm⁻¹) corresponding to the C=O of the ester, the aromatic ring, and the C-Cl and C-F bonds are not documented.

Mass Spectrometry (MS) Techniques

The exact molecular ion peak and the characteristic fragmentation pattern, which are crucial for confirming the molecular weight and structure, are not available.

Without this foundational data, a scientifically rigorous article focusing solely on the spectroscopic and analytical characterization of Ethyl 2,6-dichloro-3-fluorobenzoate cannot be constructed.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the determination of its elemental formula. rsc.org For this compound, with a molecular formula of C9H7Cl2FO2, the expected monoisotopic mass is 236.975962 g/mol . epa.gov HRMS analysis provides an experimental mass value that can be compared to the calculated mass, confirming the elemental composition with a high degree of accuracy. rsc.orgnih.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly well-suited for the analysis of volatile compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the GC column. cdc.gov As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This allows for the identification and quantification of the main compound and any volatile impurities that may be present. researchgate.net The purity of this compound can be determined by the relative area of its peak in the gas chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components and Reaction Monitoring

Liquid chromatography-mass spectrometry (LC-MS) is another powerful hybrid technique that is complementary to GC-MS. It is used for the analysis of non-volatile and thermally labile compounds. acs.org In the context of this compound synthesis, LC-MS can be employed to monitor the progress of a reaction by analyzing the presence of starting materials, intermediates, and the final product in the reaction mixture. nih.gov This real-time analysis allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation.

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for both the purification of this compound from reaction mixtures and for its analytical assessment.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. semanticscholar.org In the context of this compound, HPLC can be used for both analytical and preparative purposes. Analytical HPLC, with its high resolution and sensitivity, is used to determine the purity of the compound. rsc.org Preparative HPLC can be employed to purify the compound on a larger scale. nih.govfigshare.com The choice of stationary phase (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is critical for achieving optimal separation. rsc.org

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. libretexts.orgglobalresearchonline.net A small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable solvent system. wisc.edu By comparing the spots of the reaction mixture with those of the starting materials and the expected product, it is possible to determine when the reaction is complete. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can aid in its identification. libretexts.org

Table 1: Example of TLC Monitoring

| Compound | Rf Value (Hexane/Ethyl Acetate (B1210297) 4:1) |

| Starting Material (e.g., 2,6-dichloro-3-fluorobenzoic acid) | 0.2 |

| This compound | 0.6 |

This interactive table demonstrates how different compounds in a reaction mixture would appear on a TLC plate, allowing for easy monitoring of the reaction's progress.

Column Chromatography for Purification

Column chromatography is a widely used preparative technique for purifying chemical compounds from mixtures. uva.nlreading.ac.uk In the purification of this compound, a crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. osaka-u.ac.jp A solvent or a mixture of solvents (eluent) is then passed through the column. rsc.orggoogle.com The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, leading to their separation. bris.ac.uk By collecting fractions as the eluent exits the column, the desired compound, this compound, can be isolated in a pure form. osaka-u.ac.jp The choice of eluent system, such as a hexane/ethyl acetate gradient, is crucial for effective separation.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. researchgate.netresearchgate.net For aromatic compounds similar to Ethyl 2,6-dichloro-3-fluorobenzoate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms—the optimized geometry. researchgate.netresearchgate.netnih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are influenced by the steric and electronic effects of the chloro, fluoro, and ethyl ester substituents on the benzene (B151609) ring. researchgate.net The geometry optimization process finds the minimum energy conformation of the molecule.

Ab initio quantum chemistry methods are based on first principles, without the use of experimental data for parametrization. While computationally more demanding than DFT, methods like Hartree-Fock (HF) can also be used to calculate molecular properties. researchgate.net For related halogenated benzoic acids, ab initio methods have been used to compute properties such as vibrational frequencies, which can be compared with experimental data from techniques like FTIR and Raman spectroscopy to validate the computational model. nih.gov

Analysis of Molecular Orbitals

The distribution and energy of molecular orbitals are key to understanding a molecule's chemical reactivity and electronic transitions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.netresearchgate.net

For analogous halogenated benzoic acids, the HOMO is typically distributed over the aromatic ring and the halogen atoms, while the LUMO is often localized on the benzene ring and the carbonyl group of the acid or ester function. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for a Related Halogenated Benzoic Acid (Note: This data is for a structurally similar compound, 2-chloro-6-fluorobenzoic acid, and is provided for illustrative purposes as specific data for this compound is not available.)

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| Energy Gap | 6.3 |

This is an interactive data table. You can sort or filter the data by clicking on the headers.

Calculations of the HOMO and LUMO energies also reveal the potential for intramolecular charge transfer. researchgate.netnih.gov The electronic transitions from the HOMO to the LUMO correspond to the absorption of light and can be correlated with UV-Visible spectra. The analysis of these orbitals indicates that upon electronic excitation, electron density can move from the halogen-substituted phenyl ring to the electron-withdrawing ester group, a phenomenon known as intramolecular charge transfer.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.netnih.gov It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

In studies of similar halogenated benzoic acids, the MEP map typically shows the most negative potential (red color) located around the electronegative oxygen atoms of the carbonyl group, indicating these are sites susceptible to electrophilic attack. researchgate.netnih.gov Regions of positive potential (blue color) are usually found around the hydrogen atoms. The halogen atoms, with their dual nature of having both negative and positive regions (sigma-hole), can also influence the electrostatic potential map significantly.

Vibrational Spectroscopy Simulations and Assignments

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. For molecules like this compound, computational methods, particularly DFT, can predict vibrational frequencies and intensities with a high degree of accuracy, aiding in the identification of characteristic functional group vibrations and the effects of substitution on the benzene ring.

While specific vibrational data for this compound is not readily found, studies on similar molecules like ethyl benzoate (B1203000) and its chloro-substituted derivatives offer a solid foundation for understanding its vibrational properties. smsjournals.comscholarsresearchlibrary.com For instance, the vibrational spectrum of ethyl benzoate has been thoroughly investigated using DFT methods such as B3LYP with a 6-31G(d,p) basis set. smsjournals.com These studies provide assignments for the fundamental vibrational modes, which can be extrapolated to predict the behavior of the title compound.

The introduction of two chlorine atoms and a fluorine atom to the benzene ring in this compound is expected to significantly influence the vibrational frequencies. The strong electron-withdrawing nature of the halogen atoms will affect the electronic distribution within the benzene ring and the carbonyl group of the ester, leading to shifts in their characteristic vibrational bands.

A theoretical study on 2-chloro-6-fluorobenzoic acid, a closely related precursor, utilized DFT (B3LYP/6-311++G) to perform a complete vibrational assignment. researchgate.net The findings from such studies can be used to approximate the vibrational modes of the ethyl ester derivative. The key vibrational modes of interest would include the C=O stretching frequency of the ester, the C-O stretching frequencies, the C-Cl and C-F stretching modes, and the various aromatic C-H and C-C stretching and bending vibrations.

A hypothetical table of selected calculated vibrational frequencies for this compound, based on data from analogous compounds, is presented below. These values are typically scaled to correct for anharmonicity and the limitations of the theoretical model.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O Stretch | 1720-1740 |

| Aromatic C=C Stretch | 1580-1620 |

| C-O Stretch (Ester) | 1250-1300 |

| C-F Stretch | 1100-1200 |

| C-Cl Stretch | 700-800 |

Note: This table is illustrative and based on data from analogous compounds. Actual experimental values may vary.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily associated with the rotation around the C(aryl)-C(O) and O-C(ethyl) single bonds. Computational methods are instrumental in exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

Studies on substituted ethyl and methyl benzoates have shown that the planarity of the ester group relative to the benzene ring is a key factor in determining conformational stability. rsc.org For many substituted benzoates, the most stable conformation is one where the carbonyl group is coplanar with the benzene ring to maximize π-conjugation. researchgate.net However, steric hindrance from ortho substituents, such as the two chlorine atoms in this compound, can force the ester group out of the plane of the ring.

A computational analysis of 2,6-dichlorobenzoic acid revealed the existence of different conformers based on the orientation of the carboxylic acid group relative to the ortho-chloro substituents. researchgate.net A similar scenario is expected for the ethyl ester. The rotation of the ethyl group also contributes to the conformational landscape.

The relative energies of different conformers determine their population at a given temperature. A theoretical investigation of 4'-substituted-2-ethylthio-phenylacetates using DFT calculations highlighted the presence of multiple stable gauche conformers. acs.org This suggests that for flexible side chains, several conformations can coexist.

Below is a hypothetical representation of the relative energies of possible conformers of this compound, highlighting the influence of the orientation of the ester group.

| Conformer | Dihedral Angle (Cl-C-C=O) | Relative Energy (kcal/mol) |

| Planar | ~0° | Higher Energy (Steric Strain) |

| Twisted | ~45-60° | Global Minimum |

| Perpendicular | ~90° | Higher Energy |

Note: This table is a hypothetical representation based on principles of conformational analysis and data from sterically hindered analogues.

Prediction of Reaction Pathways and Transition States

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. For this compound, important reactions for theoretical investigation include hydrolysis, both acid and base-catalyzed, and potential thermal decomposition pathways.

DFT studies on the base-catalyzed hydrolysis of ethyl benzoate have shown that the reaction proceeds through a multi-step mechanism involving the formation of a tetrahedral intermediate. beilstein-journals.org The rate-determining step is typically the initial nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon. beilstein-journals.org The presence of electron-withdrawing substituents like chlorine and fluorine on the benzene ring is expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of hydrolysis.

Theoretical investigations into the decomposition of nitroethyl benzoates have been conducted using DFT, revealing a one-step, non-concerted mechanism. researchgate.net Such studies provide detailed information about the changes in electron density along the reaction coordinate. researchgate.net Similar computational approaches could be applied to predict the thermal stability and decomposition pathways of this compound.

The activation energies for these reactions can be calculated, providing quantitative predictions of reaction rates. For instance, the activation free energy for the acidic hydrolysis of ethyl benzoate has been calculated using a combination of quantum mechanics and molecular mechanics (QM/MC/FEP) methods. researchgate.net

A summary of predicted energetic data for a key reaction step, such as the formation of the tetrahedral intermediate in hydrolysis, is provided below.

| Reaction Step | Reactants | Transition State | Intermediate |

| Relative Energy (kcal/mol) | 0 | ΔG‡ | ΔG_intermediate |

| Hydrolysis (OH⁻ attack) | This compound + OH⁻ | [TS]‡ | Tetrahedral Intermediate |

Note: This table illustrates the type of data obtained from reaction pathway predictions. The values are qualitative and would require specific calculations for this compound.

Applications of Ethyl 2,6 Dichloro 3 Fluorobenzoate As a Key Chemical Intermediate

Role in Pharmaceutical Development and Drug Synthesis

The structural framework of chlorinated and fluorinated benzoic acids is integral to the creation of various therapeutic agents. These intermediates are crucial for building the core of several drug classes.

Autotaxin (ATX) is a key enzyme responsible for producing lysophosphatidic acid (LPA), a signaling lipid involved in various physiological and pathological processes, including cancer and fibrosis. google.comnih.gov As such, ATX has become a significant therapeutic target. nih.gov The investigational drug Cudetaxestat (PAT-409) is a potent ATX inhibitor. chemicalpapers.comdrugbank.comdrugbank.comwho.int The synthesis of Cudetaxestat and related inhibitors involves complex multi-step procedures. While direct synthesis from Ethyl 2,6-dichloro-3-fluorobenzoate is not explicitly detailed, the core structure of these inhibitors prominently features a 2,6-dichloro-7-fluoro-substituted indole (B1671886) moiety, which is ultimately derived from a correspondingly substituted benzene (B151609) ring. chemicalpapers.comdrugbank.comdrugbank.com For instance, an improved synthesis of Cudetaxestat involves the chlorination of an ethyl 3-((...)-indol-3-yl)thio)-2-fluorobenzoate intermediate to create the final dichlorinated structure. chemicalpapers.com Related benzoic acid derivatives, such as 2,6-dichloro-3-fluorobenzoic acid and 2,6-dichloro-3-fluorobenzonitrile (B173952), are recognized as important pharmaceutical intermediates. tocopharm.comgoogle.comcymitquimica.combldpharm.com

Fluoroquinolones are a major class of broad-spectrum antibiotics. The synthesis of many of these antibacterial agents relies on halogenated benzoic acid precursors. Specifically, isomers and related derivatives of dichlorofluorobenzoic acid are critical starting materials. For example, 2,6-dichloro-3-fluorobenzaldehyde, the aldehyde analog of the title compound's parent acid, is a key intermediate for new fluoroquinolones like finafloxacin. patsnap.com Similarly, ethyl 2,4-dichloro-5-fluorobenzoylacetate, a positional isomer, is central to the synthesis of broad-spectrum antibiotics due to its ability to form stable complexes with bacterial DNA gyrase. The synthesis of ciprofloxacin, a widely used fluoroquinolone, has been achieved through routes starting from 2,4-dichloro-5-fluorobenzoic acid. researchgate.netgoogle.com While the 2,6-dichloro-3-fluoro substitution pattern is less common in this specific application, the general class of dichlorofluorobenzoic acid esters and their derivatives are foundational to the production of these vital medicines. fluoromart.com

Retinoid-X-receptors (RXRs) are nuclear receptors that regulate gene transcription and are involved in a multitude of cellular processes. nih.gov Agonists of RXR, such as bexarotene (B63655), are used in cancer therapy. nih.govmdpi.com The synthesis of known RXR agonists like bexarotene and its analogs typically involves starting materials such as 2-hydroxyterephthalic acid or other complex aromatic structures. mdpi.com Currently, there is no available research data directly linking this compound or its close derivatives as precursors in the synthesis of RXR agonists.

The pyrimidine (B1678525) ring is a core structure in a vast array of biologically active compounds, including many anticancer and antimicrobial drugs. heteroletters.orgscispace.com The synthesis of these heterocyclic compounds often involves the condensation of various precursors and can incorporate halogenated phenyl groups. nih.govgrowingscience.com For example, some synthetic routes to pyrimidine derivatives start from materials like 2,4,5-trichloropyrimidine (B44654) or use various benzaldehydes in multi-component reactions. nih.gov However, a specific synthetic pathway starting from this compound to produce pyrimidine-based drug analogs is not documented in the available scientific literature.

Contribution to Agrochemical Research

The inclusion of halogen atoms in molecular structures is a common strategy in the design of effective agrochemicals. The specific substitution pattern of this compound is relevant to this field.

The 2,6-dichloro-3-fluorophenyl structural unit is a component of certain agrochemicals. Research has shown that 2,6-dichloro-3-fluorobenzonitrile, a related chemical, is itself a herbicidal agent. google.com This indicates the intrinsic biological activity of this substitution pattern against plant species. Furthermore, related isomers are key intermediates in the synthesis of established herbicides. For example, carfentrazone-ethyl, a herbicide used for controlling broadleaf weeds, is an ethyl propanoate derivative of a dichlorofluorobenzene structure. epa.gov The broader class of fluorobenzoic acids and their derivatives are frequently used as intermediates in the synthesis of pesticides and other agrochemicals. lookchem.comchemball.comboulingchem.com

Table 1: Related Dichlorofluoro-Substituted Compounds and Their Applications

| Compound Name | Application Area | Reference |

|---|---|---|

| 2,6-dichloro-3-fluorobenzonitrile | Pharmaceutical & Agrochemical Intermediate, Herbicide | tocopharm.comgoogle.com |

| 2,6-dichloro-3-fluorobenzaldehyde | Intermediate for Fluoroquinolones (e.g., Finafloxacin) | patsnap.com |

| 2,4-dichloro-5-fluorobenzoic acid | Intermediate for Fluoroquinolones (e.g., Ciprofloxacin) | researchgate.netgoogle.com |

| Carfentrazone-ethyl | Herbicide | epa.gov |

| 2,6-dichloro-3-fluorobenzoic acid | Pharmaceutical Intermediate | google.comcymitquimica.com |

Synthetic Utility in Materials Science Research (Indirect, via related halogenated aromatics)

While specific research detailing the direct incorporation of this compound into materials is not extensively publicized, its role can be understood through the broader and significant applications of halogenated aromatic compounds in materials science. scbt.com These compounds are invaluable as intermediates and building blocks for creating advanced materials with tailored properties. researchgate.net The presence, type, and position of halogen atoms on the aromatic ring are critical variables that chemists manipulate to fine-tune the characteristics of the final material. acs.org

Halogenated aromatics are fundamental to the development of specialty polymers. Their incorporation into polymer chains can significantly enhance properties such as flame retardancy, chemical resistance, and thermal stability. scbt.comchemshuttle.com For instance, halogenated compounds are used as monomers in the synthesis of materials like polyurethanes, where the chloro and fluoro substituents contribute to improved durability and flame-resistant properties. chemshuttle.com

In the field of organic electronics, halogenated materials are crucial for creating organic semiconductors. researchgate.net The introduction of halogen atoms into conjugated polymer systems is an effective strategy for optimizing the material's energy levels, which is essential for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and high-efficiency solar cells. acs.org Aryl halides, the class of compounds to which this compound belongs, are widely used as starting materials for synthesizing conjugated polymers and other organic optoelectronic materials. researchgate.net

Table 1: Applications of Halogenated Aromatic Intermediates in Materials Science

| Material Class | Application | Role of Halogenated Intermediate | Relevant Properties |

| Specialty Polymers | Flame retardant coatings, adhesives, and foams. scbt.comchemshuttle.com | Monomer or additive in polymerization. chemshuttle.com | Enhanced thermal stability, chemical resistance, and flame retardancy. scbt.comchemshuttle.com |

| Organic Semiconductors | Active layers in OFETs, OLEDs, and organic solar cells. acs.org | Building block for conjugated polymers. researchgate.net | Tunable energy levels, improved charge transport, and increased stability. researchgate.net |

| Advanced Composites | High-performance resins and structural components. | Precursor for matrix materials. | Increased durability and resistance to environmental factors. |

Exploration in Green Chemistry Approaches to Synthesis (e.g., solvent selection, atom economy)

The synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry, which emphasizes the reduction of waste and the use of environmentally benign processes. rsc.orgencyclopedia.pub Key areas of focus include improving atom economy and making judicious solvent selections.

Atom Economy: This principle aims to maximize the incorporation of all materials used in the synthesis into the final product. rsc.org Traditional multi-step syntheses for complex halogenated molecules can suffer from poor atom economy, generating significant waste. rsc.orgnih.gov For example, some conventional halogenation methods use stoichiometric amounts of toxic inorganic oxidants or halogenating agents that result in a large volume of byproducts. nih.gov

Greener approaches seek to improve atom economy through more direct and efficient reactions. rsc.org For instance, the development of selective direct fluorination using elemental fluorine can, in some cases, offer a more atom-economical route compared to traditional multi-step halogen exchange (Halex) processes. rsc.orgdur.ac.uk Similarly, using catalytic rather than stoichiometric reagents is a core strategy. researchgate.net Solvent-free reaction conditions, such as those achieved through ball milling, can also dramatically improve the environmental profile of a synthesis by eliminating solvent waste and sometimes avoiding the need for acid catalysts. researchgate.net

Solvent Selection: The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic syntheses rely on chlorinated or other toxic solvents. Green chemistry promotes the use of safer alternatives, such as water, ethanol (B145695), or in some cases, performing reactions under solvent-free conditions. researchgate.net For the esterification step to produce this compound, selecting a greener solvent like ethanol (which also serves as a reactant) over more hazardous options is a key consideration. Research into continuous-flow reactors also presents an opportunity for greener synthesis, allowing for better control, improved safety, and often a reduction in solvent volume. nih.gov

Table 2: Comparison of Conventional vs. Green Chemistry Approaches in Halogenated Ester Synthesis

| Synthesis Aspect | Conventional Approach | Green Chemistry Approach | Key Advantages of Green Approach |

| Halogenation | Use of hazardous molecular halogens (e.g., Cl₂) with acid catalysts or stoichiometric halogenating agents. researchgate.net | Catalytic systems, solvent-free ball milling with reagents like trichloroisocyanuric acid (TCCA). researchgate.netresearchgate.net | Reduced hazardous waste, milder reaction conditions, improved atom economy. rsc.orgresearchgate.net |

| Solvent Use | Reliance on chlorinated or toxic aprotic solvents (e.g., DMF, benzene). | Use of safer solvents like water or ethanol; exploration of solvent-free conditions. researchgate.net | Reduced environmental pollution and worker exposure; simplified purification. |

| Atom Economy | Multi-step syntheses (e.g., Halex reactions) can be wasteful. rsc.org | Direct, one-step functionalization; use of catalytic processes. rsc.orgdur.ac.uk | Maximized raw material efficiency, significant reduction in byproducts. rsc.org |

| Process Technology | Traditional batch processing. | Continuous-flow reactors. nih.gov | Enhanced safety, better heat management, improved reaction uniformity, potential for process intensification. nih.gov |

Future Research Directions for Ethyl 2,6 Dichloro 3 Fluorobenzoate

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of Ethyl 2,6-dichloro-3-fluorobenzoate likely proceeds through the esterification of 2,6-dichloro-3-fluorobenzoic acid with ethanol (B145695). Future research should prioritize the development of more efficient and sustainable synthetic strategies.

One promising area is the advancement of catalytic systems for the direct esterification process. The use of solid acid catalysts or enzyme-based catalysts could offer significant improvements in terms of reusability, reduced waste, and milder reaction conditions compared to conventional acid catalysts.

Furthermore, the synthesis of the precursor, 2,6-dichloro-3-fluorobenzoic acid, presents opportunities for innovation. Current routes often start from 2,6-dichloro-3-fluoroacetophenone. Greener alternatives to the oxidation of the acetophenone (B1666503) could be explored, such as aerobic oxidation using heterogeneous catalysts, which would minimize the use of harsh oxidizing agents. A comparative table of potential synthetic methodologies is presented below.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Method | Precursor | Reagents/Catalyst | Advantages | Challenges |

|---|---|---|---|---|

| Conventional Esterification | 2,6-dichloro-3-fluorobenzoic acid | Ethanol, Strong Acid (e.g., H₂SO₄) | Well-established, high conversion | Corrosive, generates acidic waste |

| Enzymatic Esterification | 2,6-dichloro-3-fluorobenzoic acid | Ethanol, Lipase | Mild conditions, high selectivity, biodegradable catalyst | Higher catalyst cost, slower reaction rates |

| Solid Acid Catalysis | 2,6-dichloro-3-fluorobenzoic acid | Ethanol, Zeolites, or Sulfonated Resins | Reusable catalyst, reduced corrosion and waste | Potential for lower activity, catalyst deactivation |

| One-Pot Synthesis-Esterification | 2',6'-Dichloro-3'-fluoroacetophenone | Oxidant, Ethanol, Catalyst | Reduced unit operations, improved process economy | Complex optimization, potential for side reactions |

Investigation of Undiscovered Reactivity Patterns and Derivatization Opportunities

The reactivity of this compound is largely dictated by its substitution pattern: two chlorine atoms, one fluorine atom, and an ethyl ester group on the benzene (B151609) ring. The electron-withdrawing nature of the halogens and the ester group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).

Future research could systematically explore the SNAr reactions at the 2- and 6-positions. The differential reactivity of the chlorine atoms, influenced by the adjacent fluorine and ester groups, could be exploited for selective functionalization. This would open pathways to a wide array of novel derivatives with potentially interesting biological activities.

Another avenue for investigation is the transformation of the ethyl ester group. Hydrolysis to the corresponding carboxylic acid, followed by amidation or conversion to other functional groups, would provide a diverse set of building blocks for medicinal chemistry and materials science. The reduction of the ester to the corresponding alcohol, (2,6-dichloro-3-fluorophenyl)methanol, would yield another key intermediate for further derivatization.

Advanced Computational Modeling for Predictive Synthesis and Property Engineering

Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work. Density Functional Theory (DFT) studies, similar to those performed on related halogenated benzoic acids, could provide valuable insights into the structural and electronic properties of this compound. researchgate.net

Such studies can predict key parameters like molecular geometry, vibrational frequencies, and electronic charge distribution. This information is crucial for understanding the molecule's reactivity and its potential interactions with biological targets. For instance, calculating the molecular electrostatic potential (MEP) can identify regions susceptible to nucleophilic or electrophilic attack, thereby guiding the design of new reactions and derivatives.

Moreover, computational models can be employed to predict the physicochemical properties of novel derivatives, such as their solubility, lipophilicity, and metabolic stability. This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the most promising profiles.

Table 2: Predicted Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |

|---|---|---|---|

| This compound | C₉H₇Cl₂FO₂ | 237.05 | ~3.7 |

| 2,6-dichloro-3-fluorobenzoic acid | C₇H₃Cl₂FO₂ | 209.00 | ~2.7 uni.lu |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of fine chemicals and pharmaceutical intermediates is increasingly benefiting from the adoption of continuous flow chemistry and automated synthesis platforms. researchgate.net These technologies offer significant advantages in terms of safety, efficiency, scalability, and reproducibility.

The application of flow chemistry to the synthesis of this compound could enable better control over reaction parameters such as temperature, pressure, and reaction time, particularly for highly exothermic or hazardous reactions. sioc-journal.cn For instance, halogenation and nitration reactions, which are often challenging to control in batch reactors, can be performed more safely and efficiently in a continuous flow setup. The development of a continuous flow process for the synthesis of related floxacin intermediates has demonstrated the potential of this technology. thieme-connect.de

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and catalysts, accelerating the optimization of synthetic routes. Furthermore, these platforms can be used to generate libraries of derivatives for high-throughput screening, significantly speeding up the discovery of new lead compounds.

Discovery of New Applications Beyond Current Known Intermediacy

While this compound is primarily known as a precursor to pharmaceutical agents like Crizotinib, a potent kinase inhibitor used in cancer therapy, its intrinsic biological activity remains unexplored. nih.gov The structural motifs present in the molecule, namely the polychlorinated and fluorinated benzene ring, are found in many biologically active compounds.

Future research should involve screening this compound and its novel derivatives against a wide range of biological targets. This could lead to the discovery of new therapeutic applications in areas such as oncology, infectious diseases, and inflammation.

Furthermore, the unique electronic and physical properties imparted by the halogen atoms could make this compound and its derivatives interesting candidates for applications in materials science, for example, as components of liquid crystals, polymers, or functional dyes. The exploration of its potential as an agrochemical, similar to other halogenated aromatics, could also be a fruitful area of research. google.com

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing Ethyl 2,6-dichloro-3-fluorobenzoate, and how can overlapping signals in NMR spectra be resolved?

- Methodology : Use high-resolution and NMR spectroscopy to identify substituent patterns. For overlapping signals, employ 2D techniques (e.g., COSY, HSQC) to resolve coupling interactions. Fluorine ( NMR) and chlorine isotopic splitting patterns should also be analyzed. Cross-validate with IR spectroscopy to confirm ester (C=O at ~1700–1750 cm) and aryl halide groups. Mass spectrometry (EI/ESI-MS) can verify molecular weight and fragmentation patterns. Reference structural analogs in databases like CAS Common Chemistry for comparative analysis .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodology : Optimize esterification conditions by varying catalysts (e.g., HSO, DMAP) and reaction temperatures. Monitor reaction progress via TLC or HPLC. Purify via column chromatography using gradients of hexane/ethyl acetate. For halogenated intermediates (e.g., 2,6-dichloro-3-fluorobenzoic acid), ensure anhydrous conditions to minimize hydrolysis. Characterize intermediates using NMR and melting point analysis to confirm purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use fume hoods for synthesis and handling. Wear PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Store the compound in airtight containers away from light. Dispose of waste via certified chemical disposal services to prevent environmental contamination. Refer to SDS guidelines for halogenated aromatics, emphasizing toxicity mitigation for chlorine/fluorine-containing compounds .

Advanced Research Questions

Q. How can researchers address challenges in crystallizing this compound, particularly due to halogen-heavy structures?

- Methodology : Employ slow evaporation or diffusion-based crystallization in polar aprotic solvents (e.g., DMSO, DMF). Use SHELXT or SHELXD for initial structure solution from X-ray diffraction data. Refine heavy atom positions (Cl, F) with SHELXL, accounting for anisotropic displacement parameters. Validate hydrogen bonding and π-stacking interactions using Mercury software. Compare with structurally related compounds (e.g., (2E)-1-(2,6-dichloro-3-fluorophenyl)ethanone derivatives) for packing motif insights .

Q. What strategies resolve contradictions between computational and experimental data (e.g., DFT vs. XRD bond lengths) in this compound?

- Methodology : Perform hybrid QM/MM calculations to incorporate crystal field effects. Validate DFT-optimized geometries against XRD-derived bond lengths/angles using software like Gaussian or ORCA. Adjust basis sets (e.g., def2-TZVP for halogens) and dispersion corrections (D3-BJ) to improve accuracy. Cross-check electrostatic potential maps with experimental dipole moments .

Q. How can reaction intermediates of this compound be tracked in kinetic studies under varying pH conditions?

- Methodology : Use stopped-flow UV-Vis spectroscopy to monitor ester hydrolysis rates. Employ LC-MS to identify transient intermediates (e.g., free acid or acyl chloride). Adjust pH buffers (e.g., phosphate for neutral, acetate for acidic) to study degradation pathways. Compare activation energies via Arrhenius plots under controlled temperatures .

Q. What analytical approaches differentiate isomeric byproducts during the synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.